molecular formula C7H6Cl2N2O B12864507 N-(2,5-dichloropyridin-3-yl)acetamide

N-(2,5-dichloropyridin-3-yl)acetamide

Cat. No.: B12864507
M. Wt: 205.04 g/mol
InChI Key: SFCIFFIEXHJWQJ-UHFFFAOYSA-N
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Description

N-(2,5-Dichloropyridin-3-yl)acetamide is a substituted acetamide derivative featuring a pyridine core with chlorine atoms at the 2- and 5-positions and an acetamide group at the 3-position. The dichloropyridine scaffold introduces electron-withdrawing effects and steric constraints, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

N-(2,5-dichloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6Cl2N2O/c1-4(12)11-6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H,11,12)

InChI Key

SFCIFFIEXHJWQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichloropyridin-3-yl)acetamide typically involves the reaction of 2,5-dichloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 2,5-dichloropyridine and acetamide in the presence of a catalyst like phosphomolybdic acid, which facilitates the acetylation reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is typically isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form the corresponding amine.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: this compound derivatives with various functional groups.

    Oxidation: this compound N-oxide.

    Reduction: N-(2,5-dichloropyridin-3-yl)ethylamine.

Scientific Research Applications

N-(2,5-dichloropyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dichloropyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Reference
N-(2,5-Dichloropyridin-3-yl)acetamide Pyridine 2-Cl, 5-Cl, 3-acetamide Acetamide, dichloropyridine
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide Benzene 2-Cl, 5-Cl, 4-OH, acetamide Acetamide, phenol, dichlorobenzene
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Benzene + thiazole 2,6-Cl on benzene, thiazole-linked acetamide Thiazole, dichlorobenzene
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide Pyridazine 4-Br-phenyl, methoxybenzyl Pyridazine, methoxy, bromophenyl

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The dichloropyridine core in this compound enhances electrophilicity compared to dichlorobenzene derivatives (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide), which may alter binding affinity in biological systems .

Table 2: Pharmacological Profiles of Selected Acetamides

Compound Name Target/Activity IC50/EC50 Mechanism/Notes Reference
This compound Not explicitly reported N/A Structural analog of bioactive acetamides; potential antimicrobial/antifungal activity inferred
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide Cytotoxicity (HCT-116, HepG2, etc.) >10 µM Weak activity across multiple cancer cell lines
Compound 47 (Ravindra et al.) Gram-positive bacteria MIC: <10 µg/mL Benzo[d]thiazole-sulfonyl piperazine-linked acetamide
Pyridazin-3-one acetamide derivatives FPR2 agonist EC50: ~100 nM Activates calcium mobilization in neutrophils

Key Observations :

  • Antimicrobial Activity : While this compound lacks direct activity data, structurally related compounds (e.g., benzo[d]thiazole-sulfonyl acetamides) show potent gram-positive antibacterial effects, suggesting that halogenation and heterocyclic substitution enhance antimicrobial properties .

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